Tautomeric Equilibrium: Thione vs. Thiol Stability in Solution
The compound exists in a thione-thiol tautomeric equilibrium, which dictates its reactivity. For the closely analogous NH-pyrazole-3-thione core, computational studies at the DFT and MP2/6-311G++(d,p) levels demonstrate that the 1,2-dihydro-pyrazole-3-thione form is the predominant tautomer in a polarizable continuum solvation model, establishing a distinct thermodynamic preference over the 1H-pyrazole-3-thiol form [1]. This contrasts with the 3-oxo analog (3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3(2H)-one), which lacks this prototropic equilibrium and exists solely as the lactam form, thereby providing only a single nucleophilic site for derivatization [2].
| Evidence Dimension | Predominant Tautomeric Form in Solution |
|---|---|
| Target Compound Data | Predominantly 1,2-dihydro-3-thione form (inferred from class behavior) |
| Comparator Or Baseline | 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one: Exclusively 2H-pyrazol-3-one (lactam) form |
| Quantified Difference | The target compound possesses an ambident nucleophilic character (S- vs N- reactivity) absent in the oxo analog. |
| Conditions | Computational model: DFT and MP2 with PCM solvation for pyrazole-3-thione core. |
Why This Matters
This tautomeric duality allows for regioselective S- or N-functionalization, a synthetic design space unavailable when procuring the 3-oxo analog, making the thione essential for divergent synthesis strategies.
- [1] Rostamizadeh S, Abdollahi F, Shadjou N, Amani V. Theoretical studies on tautomerism of 1H-pyrazole-5-thiol. Struct Chem. 2013;24:1713-1723. doi:10.1007/s11224-013-0210-8 View Source
- [2] 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one. CAS RN 74235-74-8. PubChem Compound Summary. View Source
